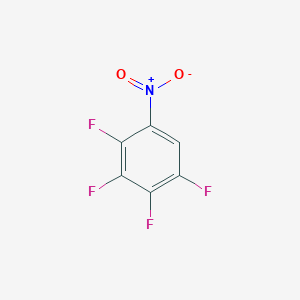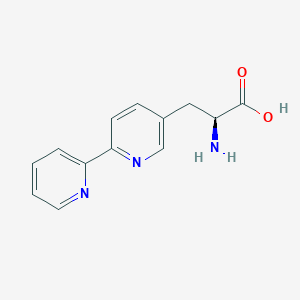
3-(2,2'-Bipyridin-5-Yl)-L-Alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2'-Bipyridin-5-Yl)-L-Alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of alanine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Mecanismo De Acción
The mechanism of action of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine is based on its ability to chelate metal ions such as copper, iron, and zinc. This compound forms stable complexes with these metal ions, which can affect the activity of enzymes and proteins that require these metals for their function. For example, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, by chelating the iron ions required for its function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine are dependent on its concentration and the specific metal ions present in the system. At low concentrations, this compound can enhance the activity of certain enzymes and proteins by providing the necessary metal ions. At higher concentrations, however, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine can inhibit the activity of these same enzymes and proteins by chelating the metal ions required for their function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the balance of metal ions in the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in lab experiments is its ability to selectively chelate specific metal ions, which can be useful for studying the role of these ions in biological systems. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
Direcciones Futuras
There are several future directions for research on 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of its potential applications in drug delivery and biosensors. Furthermore, the study of the interactions between 3-(2,2'-Bipyridin-5-Yl)-L-Alanine and specific metalloproteins can provide insights into the role of metal ions in biological processes. Overall, the potential applications of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in various fields of research make it a promising compound for future studies.
Métodos De Síntesis
The synthesis of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine involves the reaction of alanine with 2,2'-bipyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been used as a probe to study metalloproteins and their interactions with metal ions. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and biosensors.
Propiedades
Número CAS |
146581-79-5 |
|---|---|
Nombre del producto |
3-(2,2'-Bipyridin-5-Yl)-L-Alanine |
Fórmula molecular |
C₁₃H₁₅Cl₂N₃O₂ |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
Clave InChI |
VWTQURBMIRJISI-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Apariencia |
Off-White to Light Yellow SolidPurity:95% |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



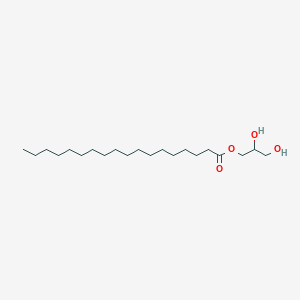
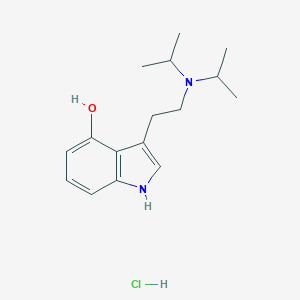
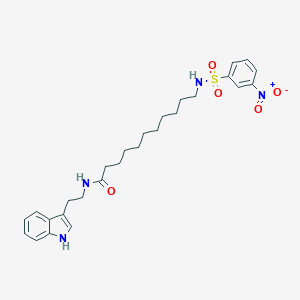
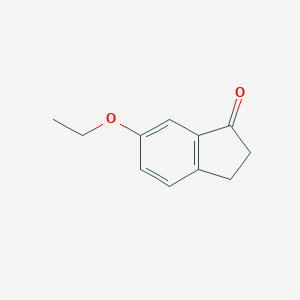
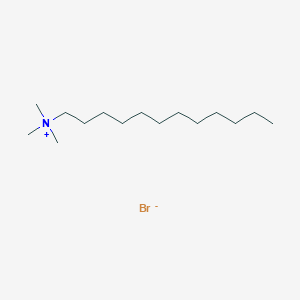
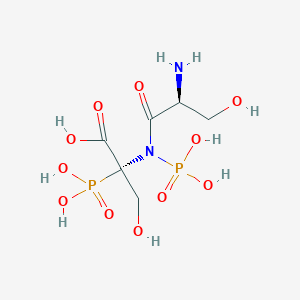
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
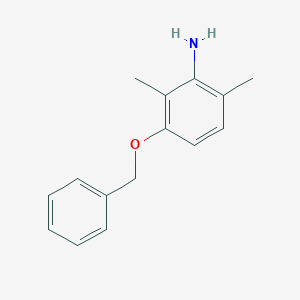
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
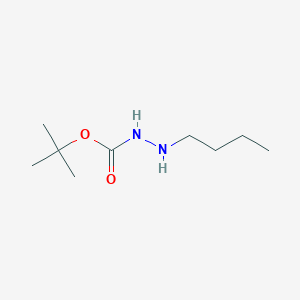
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
